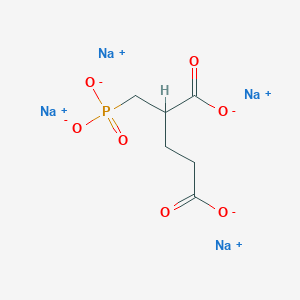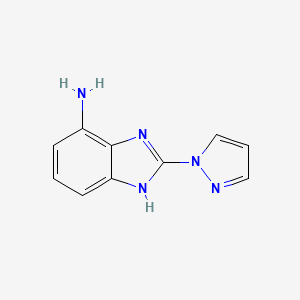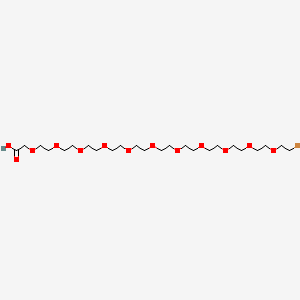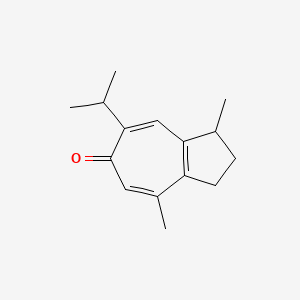
PMPA sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PMPA sodium salt involves the reaction of phosphonomethyl pentanedioic acid with sodium hydroxide to form the tetrasodium salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pH, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions: PMPA sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphonate and carboxylate groups. These reactions can involve nucleophiles such as hydroxide ions or other bases .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various substituted phosphonates and carboxylates, depending on the nature of the nucleophile and reaction conditions .
Aplicaciones Científicas De Investigación
PMPA sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the role of GCPII in various physiological and pathological processes. In medicine, this compound is investigated for its potential therapeutic applications in conditions such as cancer, neurodegenerative diseases, and viral infections .
Mecanismo De Acción
PMPA sodium salt exerts its effects by inhibiting the activity of GCPII, an enzyme involved in the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. By inhibiting GCPII, this compound increases the levels of NAAG, which has neuroprotective effects and modulates neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to PMPA sodium salt include other GCPII inhibitors such as 2-(phosphonomethyl)pentanedioic acid and its derivatives .
Uniqueness: this compound is unique due to its high selectivity and potency as a GCPII inhibitor. This makes it a valuable tool for studying the physiological and pathological roles of GCPII and for developing potential therapeutic agents targeting this enzyme .
Propiedades
Fórmula molecular |
C6H7Na4O7P |
|---|---|
Peso molecular |
314.05 g/mol |
Nombre IUPAC |
tetrasodium;2-(phosphonatomethyl)pentanedioate |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
Clave InChI |
LEBZXEZQTCDFBJ-UHFFFAOYSA-J |
SMILES canónico |
C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)





![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)
![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)


![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)

![1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-](/img/structure/B12102199.png)
